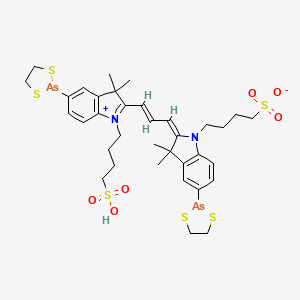
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a member of the cyanine dye family, which is known for its extensive applications in biological labeling and imaging due to its unique optical properties. Cyanine dyes are characterized by their conjugated systems between two nitrogen atoms, which allow them to cover a broad spectrum from near-infrared to ultraviolet .
Applications De Recherche Scientifique
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared imaging for deep tissue visualization.
Industry: Applied in the development of optical sensors and devices due to its unique optical properties
Mécanisme D'action
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3, commonly referred to as Cy3, primarily targets the mitochondria in cancer cells . The mitochondria play a crucial role in cellular energy production and apoptosis, making them a significant target for cancer therapies.
Mode of Action
This process increases the cytotoxicity of the compound, leading to cell death .
Result of Action
Cy3 is a fluorescent compound with an excitation peak at 555 nm and an emission peak at 569 nm . When conjugated to DNA, the fluorescence efficiency of Cy3 is sequence-dependent, with adjacent purines resulting in higher intensity and adjacent cytosines resulting in lower intensity . This property makes Cy3 a useful tool in various applications, including qPCR, sequencing, fluorescence in situ hybridization, Förster resonance energy transfer, and labeling for microarray hybridization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate typically involves the formation of a polymethine chain between two nitrogen atoms, with the incorporation of dithiarsolanyl and sulfobutyl groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for cyanine dyes, including 4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The process includes steps such as purification through crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Reduction: Reduction reactions can lead to the formation of different polymethine chains, modifying the dye’s optical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified cyanine dyes with altered optical properties, which can be tailored for specific applications in imaging and labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyanine dyes such as Cy3, Cy5, and indocyanine green. These dyes share similar structures but differ in their specific functional groups and optical properties .
Uniqueness
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is unique due to its specific functional groups, which provide enhanced solubility and binding affinity. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Propriétés
Numéro CAS |
946135-47-3 |
|---|---|
Formule moléculaire |
C35H46As2N2O6S6 |
Poids moléculaire |
933.0 g/mol |
Nom IUPAC |
4-[5-(1,3,2-dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45) |
Clé InChI |
UDHHTMYURAAYGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Synonymes |
5-(1,3,2-Dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt; AsCy3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
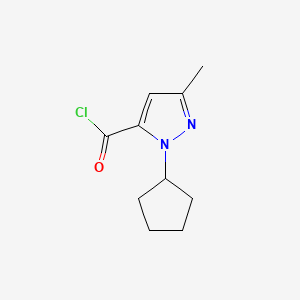
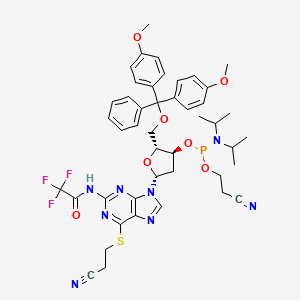

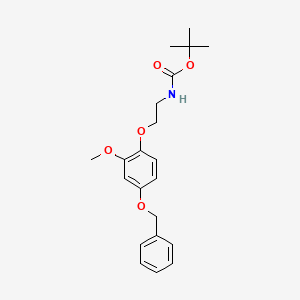
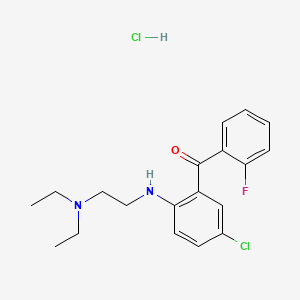

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
